molecular formula C16H22N4O2S B5433896 N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5433896
M. Wt: 334.4 g/mol
InChI Key: ATQACLNYYZHBCB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to interact with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(2-ethoxyphenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group and the specific substitution pattern on the triazole ring can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-10-20-12(3)18-19-16(20)23-11-15(21)17-13-8-6-7-9-14(13)22-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQACLNYYZHBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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